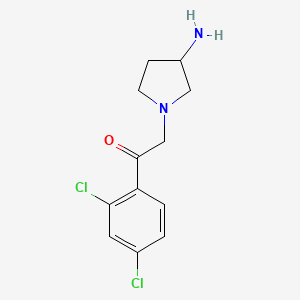
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one, commonly referred to as 2-PCE, is a synthetic compound with a wide range of applications in scientific research. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used in a variety of studies to investigate the role of GABA in the central nervous system (CNS). 2-PCE has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments to investigate the effects of GABA on the CNS.
Applications De Recherche Scientifique
Electrooptic Film Fabrication
Researchers have investigated heterocyclic "push-pull" chromophores related to pyrrole and pyridine compounds for their use in covalent self-assembly, thin-film microstructure, and nonlinear optical response. These studies highlight the importance of chromophore molecular architecture and film growth method on the optical/electrooptic properties of thin films, which are crucial for developing advanced electrooptic materials (Facchetti et al., 2006).
Synthesis and Pharmacological Evaluation
Compounds containing structures similar to 2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one have been synthesized for pharmacological evaluations, focusing on their antibacterial and antifungal activities. These compounds demonstrate the potential of such structures in contributing to the development of new antibacterial and antifungal agents, showcasing their relevance in medicinal chemistry research (Mistry & Desai, 2006).
Antifungal Activity Research
Novel derivatives structurally related to the compound have been synthesized and showed promising antifungal activities against various pathogens. This research opens up avenues for developing new antifungal agents, highlighting the compound's potential utility in addressing plant and crop diseases (Ruan et al., 2011).
Chemical Transformations in Organic Synthesis
The chemical transformations of compounds containing the aminopyrrolidinone moiety, similar to the structure , have been studied. These transformations include reactions with benzaldehyde to give azomethines and further reduction to N-substituted aminopyrrolidinones. Such studies are foundational in organic synthesis, providing insights into the reactivity and potential applications of these compounds in synthesizing novel organic molecules (Kostyuchenko et al., 2009).
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-1-2-10(11(14)5-8)12(17)7-16-4-3-9(15)6-16/h1-2,5,9H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTLWUOEBDPYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



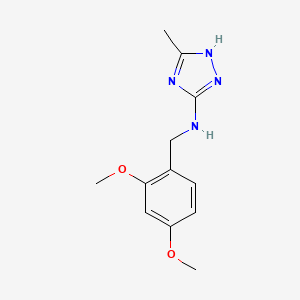

![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

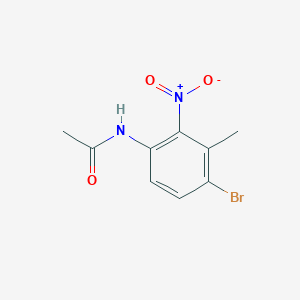
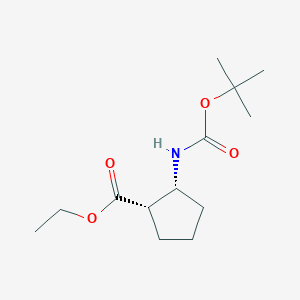

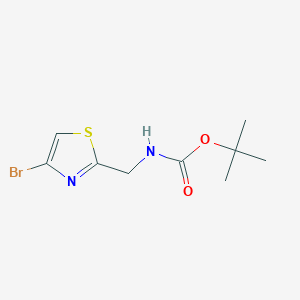

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
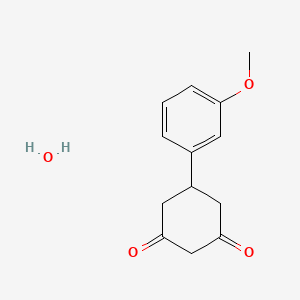
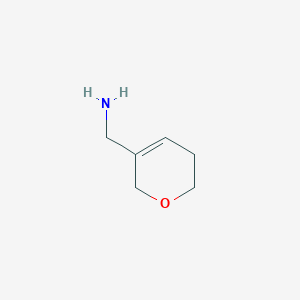
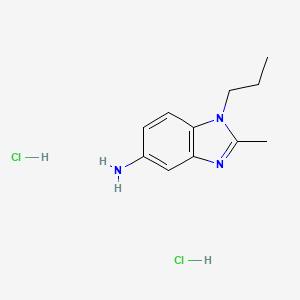
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)